molecular formula C16H19Cl2N3S B14613302 Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]- CAS No. 60096-96-0

Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-

Cat. No.: B14613302
CAS No.: 60096-96-0
M. Wt: 356.3 g/mol
InChI Key: AMDRADRUMJBSFL-UHFFFAOYSA-N
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Description

Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-: is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dichlorophenyl group and a 2-(4-methyl-5-thiazolyl)ethyl group. It is of interest in various fields of research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]- typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Substitution with 2,4-Dichlorophenyl Group: The piperazine ring is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base, such as sodium hydroxide, to introduce the 2,4-dichlorophenyl group.

    Introduction of 2-(4-Methyl-5-thiazolyl)ethyl Group: The final step involves the reaction of the intermediate compound with 2-(4-methyl-5-thiazolyl)ethyl bromide under basic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the piperazine ring, potentially leading to the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an antimicrobial agent.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Used in the development of new materials with specific properties.
  • Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]- is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects through the modulation of signaling pathways or inhibition of key enzymes involved in biological processes.

Comparison with Similar Compounds

  • Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-
  • Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-imidazolyl)ethyl]-
  • Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-pyrazolyl)ethyl]-

Comparison:

  • Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]- is unique due to the presence of the thiazole ring, which may confer distinct biological activities compared to similar compounds with imidazole or pyrazole rings.
  • The substitution pattern on the phenyl ring and the nature of the heterocyclic ring can significantly influence the compound’s reactivity and interactions with biological targets.

Properties

CAS No.

60096-96-0

Molecular Formula

C16H19Cl2N3S

Molecular Weight

356.3 g/mol

IUPAC Name

5-[2-[4-(2,4-dichlorophenyl)piperazin-1-yl]ethyl]-4-methyl-1,3-thiazole

InChI

InChI=1S/C16H19Cl2N3S/c1-12-16(22-11-19-12)4-5-20-6-8-21(9-7-20)15-3-2-13(17)10-14(15)18/h2-3,10-11H,4-9H2,1H3

InChI Key

AMDRADRUMJBSFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CCN2CCN(CC2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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